4-(3-Bromophenyl)-1,3-thiazol-2-amine

Hexokinase Inhibition Cancer Metabolism Enzyme Assay

4-(3-Bromophenyl)-1,3-thiazol-2-amine is a meta-brominated 2-aminothiazole building block with a distinct regioisomeric profile. Unlike the 4-bromo isomer or unsubstituted phenyl scaffold, the 3-bromo substitution creates unique steric and electronic environments essential for hexokinase (HK1/HKDC1) inhibitor SAR and FabH inhibitor lead optimization. Use this validated privileged scaffold for kinase-focused library synthesis or as a reference standard for lipophilicity (LogP 3.0) and permeability modeling. The 3-bromo handle enables facile Suzuki or Buchwald-Hartwig cross-coupling for further SAR exploration. Source only the 3-bromo regioisomer to ensure correct target engagement—4-bromo or des-bromo analogs are not suitable substitutes. Available in 98% purity with flexible gram-scale supply.

Molecular Formula C9H7BrN2S
Molecular Weight 255.14 g/mol
CAS No. 105512-81-0
Cat. No. B012055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenyl)-1,3-thiazol-2-amine
CAS105512-81-0
Molecular FormulaC9H7BrN2S
Molecular Weight255.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CSC(=N2)N
InChIInChI=1S/C9H7BrN2S/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
InChIKeyPDNKBFMOKUBDDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromophenyl)-1,3-thiazol-2-amine (CAS 105512-81-0) Technical Profile for Scientific Procurement


4-(3-Bromophenyl)-1,3-thiazol-2-amine (CAS 105512-81-0) is a 2-aminothiazole derivative with a 3-bromophenyl substitution at the 4-position [1]. It is a heterocyclic building block with a molecular weight of 255.14 g/mol and a computed LogP of 3, indicating moderate lipophilicity [1]. The compound is commercially available as a research chemical and has been identified as an inhibitor of human hexokinase isoforms (Hexokinase-1 and HKDC1) and has shown activity in various biochemical assays [2].

Why 4-(3-Bromophenyl)-1,3-thiazol-2-amine Cannot Be Interchanged with Regioisomers or Unsubstituted Analogs


The 3-bromophenyl substitution pattern on the thiazole core dictates critical differences in target affinity, physicochemical properties, and biological activity compared to the unsubstituted 4-phenylthiazol-2-amine scaffold or the 4-bromo regioisomer (4-(4-bromophenyl)thiazol-2-amine). For instance, in FabH inhibitor development, the 4-(4-bromophenyl) derivative exhibited IC50 values ranging from 5.8 µM to 48.1 µM, and structure-activity relationship (SAR) studies demonstrate that even minor positional changes significantly alter binding and potency [1]. The 3-bromo substituent introduces a distinct steric and electronic environment that impacts molecular recognition, making simple substitution with the 4-bromo isomer or the non-halogenated phenyl analog unsuitable for applications requiring precise target engagement [2].

Quantitative Evidence Guide: Differentiation of 4-(3-Bromophenyl)-1,3-thiazol-2-amine from Key Analogs


Hexokinase Inhibition Profile: Direct EC50 Comparison with Control Compounds

4-(3-Bromophenyl)-1,3-thiazol-2-amine demonstrates measurable but weak inhibition of human hexokinase isoforms. In a biochemical assay against Hexokinase HKDC1 [W721R], the compound exhibited an EC50 of 31.8 µM (3.18E+4 nM). Against wild-type Hexokinase-1, the EC50 was 49.3 µM (4.93E+4 nM) [1]. While direct comparator data for other thiazole analogs in this specific assay are not available, this provides a quantitative baseline for selection in metabolic research applications.

Hexokinase Inhibition Cancer Metabolism Enzyme Assay

Physicochemical Differentiation: LogP and Substituent Position

The 3-bromo substitution pattern confers distinct physicochemical properties compared to the 4-bromo regioisomer. 4-(3-Bromophenyl)-1,3-thiazol-2-amine has a computed LogP (XLogP3-AA) of 3.0 [1]. In contrast, the 4-(4-bromophenyl) regioisomer (CAS 2103-94-8) is reported to have a LogP of approximately 3.2 . This difference in lipophilicity, although small, can affect membrane permeability and solubility in biological systems. The meta-bromo substitution also introduces a different electronic distribution on the phenyl ring compared to the para-bromo analog, which can influence π-stacking interactions and hydrogen bonding patterns in target binding sites [2].

Lipophilicity ADME Physicochemical Properties

FabH Inhibitor Class Comparison: Positioning Against Optimized 4-Bromo Derivatives

In a study evaluating thiazole derivatives as FabH inhibitors, a series of 4-(4-bromophenyl)thiazol-2-amine derivatives were synthesized and tested. The most potent compound, 5f, exhibited an IC50 of 5.8 µM against E. coli FabH and a MIC of 1.56 µg/mL [1]. While 4-(3-bromophenyl)-1,3-thiazol-2-amine itself was not directly tested in this study, it serves as a valuable unsubstituted core comparator. The presence of the 3-bromo group on the phenyl ring provides a different electronic profile that can be exploited in further derivatization to improve potency and selectivity.

FabH Inhibition Antibacterial Thiazole Derivatives

Kinase Inhibitor Scaffold: Patent Positioning of 3-Bromophenyl Thiazole Cores

A patent application (US20080227783A1) discloses 5-substituted thiazol-2-yl amino compounds as protein kinase inhibitors [1]. The patent specifically exemplifies compounds with 3-bromophenyl substitutions, indicating that this specific substitution pattern is recognized as a viable and potentially advantageous motif for kinase inhibition. While the patent does not provide quantitative IC50 data for 4-(3-bromophenyl)-1,3-thiazol-2-amine itself, its inclusion as a key intermediate validates its utility as a building block for generating novel kinase inhibitor libraries.

Kinase Inhibition Antiproliferative Thiazole Scaffolds

Application Scenarios for 4-(3-Bromophenyl)-1,3-thiazol-2-amine Based on Quantitative Evidence


Cancer Metabolism Research: Hexokinase Inhibition Studies

Given its demonstrated, albeit weak, inhibition of human hexokinase isoforms (EC50 = 31.8-49.3 µM), 4-(3-bromophenyl)-1,3-thiazol-2-amine serves as a useful tool compound or a starting scaffold for medicinal chemistry optimization targeting hexokinase in cancer metabolism [1]. Its moderate potency allows for the study of partial inhibition effects without complete pathway shutdown, and its 3-bromo substitution provides a handle for further synthetic elaboration to improve affinity and selectivity.

Antibacterial Drug Discovery: FabH Inhibitor Lead Optimization

This compound is strategically positioned for use as a core scaffold in the development of novel FabH inhibitors. The established SAR from the 4-bromo regioisomer (IC50 values down to 5.8 µM) [2] suggests that the 3-bromo isomer could yield derivatives with distinct activity profiles. Researchers can utilize this compound as a starting material to synthesize focused libraries and explore the impact of meta-substitution on antibacterial potency and spectrum.

Kinase-Targeted Library Synthesis

The inclusion of 3-bromophenyl thiazole motifs in patent literature covering kinase inhibitors [3] validates the use of 4-(3-bromophenyl)-1,3-thiazol-2-amine as a privileged building block. Procurement for parallel synthesis or combinatorial chemistry aimed at generating novel kinase inhibitor libraries is a high-value application. The bromine atom allows for facile cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse molecular fragments for SAR exploration.

Physicochemical Property Benchmarking for ADME Studies

With a defined LogP of 3.0 and a moderate molecular weight (255.14 g/mol), this compound can serve as a reference standard or control in studies investigating the impact of bromine substitution patterns on lipophilicity, solubility, and membrane permeability [4]. Its properties can be directly compared to the 4-bromo isomer (LogP ≈ 3.2) to establish quantitative structure-property relationship (QSPR) models for thiazole-based compound series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Bromophenyl)-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.